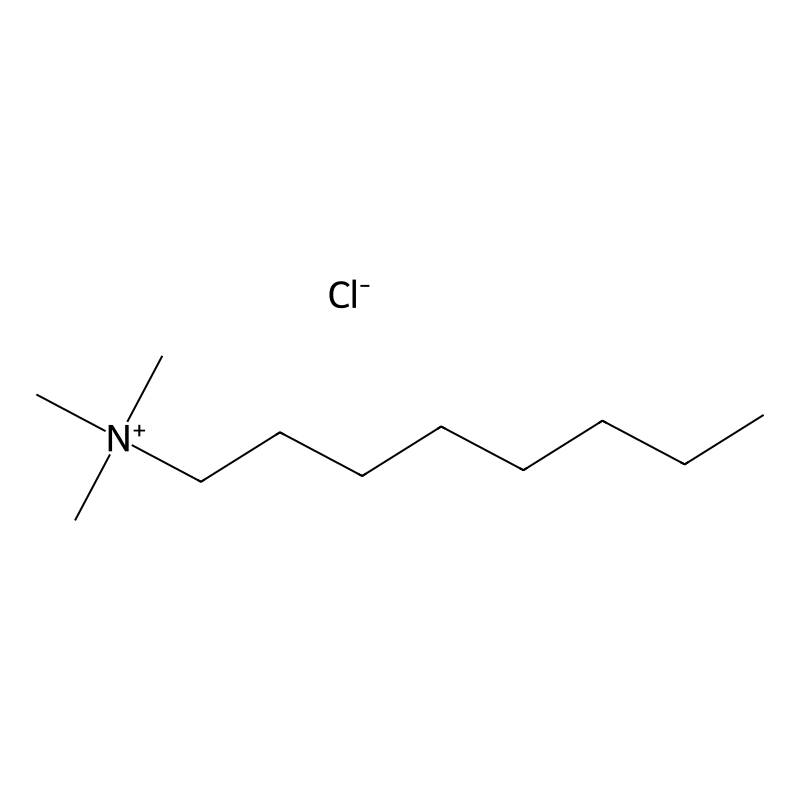Octyltrimethylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Material Science
- Synthesis of porous materials: OTAC can act as a template or structure directing agent in the synthesis of porous organosilicates. These materials have various potential applications, including drug delivery, catalysis, and separation technology [].
- Quantum dot (QD) synthesis and modification: OTAC can be used in the synthesis of quantum dots (QDs) by controlling their size and surface properties. It can also be used to modify existing QDs to improve their stability and functionality [].
Chemistry
- Phase transfer catalyst: OTAC acts as a phase transfer catalyst, facilitating the transfer of molecules between immiscible phases like water and organic solvents. This property is valuable in various organic reactions, allowing for improved reaction efficiency and product yield [].
- Flotation separation: OTAC can be used as a flotation agent in the separation of different materials. For example, it can be used to separate silicon carbide (SiC) particles from ground silicon dioxide (SiO2) by selectively attaching to the SiC surface and promoting its separation through air bubbles [].
Environmental Science
Octyltrimethylammonium chloride is a quaternary ammonium compound characterized by the chemical formula CHClN. It consists of an octyl group (CH) attached to a trimethylammonium moiety. This compound is widely recognized for its surfactant properties, making it useful in various applications, particularly in the fields of chemistry and biology. Octyltrimethylammonium chloride is known for its ability to form micelles in aqueous solutions, which facilitates its role as a surfactant and emulsifier .
The mechanism of action of OTAC depends on the specific application. Here are some potential mechanisms:
- Hydrolysis: In water, octyltrimethylammonium chloride can hydrolyze, leading to the formation of octylamine and hydrochloric acid.
- Complexation: It can form complexes with anions or other cationic species, impacting its solubility and aggregation behavior in solution.
- Micellization: At certain concentrations, it self-assembles into micelles, which are crucial for its function as a surfactant .
Several methods exist for synthesizing octyltrimethylammonium chloride:
- Quaternization Reaction: The most common method involves the reaction of octylamine with trimethylchlorosilane or methyl iodide, resulting in the formation of octyltrimethylammonium chloride.
- Ion Exchange Method: This involves exchanging a less reactive quaternary ammonium salt with chloride ions to produce octyltrimethylammonium chloride.
- Direct Alkylation: Octanol can be reacted with trimethylamine under acidic conditions to yield the desired product .
Octyltrimethylammonium chloride has diverse applications across multiple industries:
- Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
- Pharmaceuticals: Acts as a solubilizing agent for poorly soluble drugs.
- Biotechnology: Utilized in cell culture media and as a component in liposome formulations.
- Chemical Research: Employed in studies involving micelle formation and thermodynamic properties of surfactants .
Interaction studies of octyltrimethylammonium chloride reveal its behavior in various environments:
- Aggregation Behavior: Research indicates that it exhibits unique aggregation properties compared to other surfactants, influenced by factors such as concentration and temperature .
- Biomolecular Interactions: Studies have shown that it can interact with biomolecules, potentially affecting their stability and function. This is particularly relevant in drug formulation where it may enhance drug delivery by modifying membrane permeability .
Several compounds share structural similarities with octyltrimethylammonium chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Decyltrimethylammonium chloride | CHClN | Longer alkyl chain; different aggregation behavior |
| Tetradecyltrimethylammonium chloride | CHClN | Even longer chain; enhanced hydrophobicity |
| Hexadecyltrimethylammonium bromide | CHBrN | Bromide instead of chloride; used in different applications |
| Cetyltrimethylammonium bromide | CHBrN | Known for its use in cosmetics due to skin conditioning |
Uniqueness
Octyltrimethylammonium chloride stands out due to its moderate hydrophobicity, making it effective for specific applications where both solubility and surface activity are required. Its ability to form stable micelles at lower concentrations compared to longer-chain analogs makes it particularly valuable in formulations where minimizing ingredient concentration is crucial .
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








